(7-Chloronaphthalen-2-yl)methanamine hydrochloride is a chemical compound characterized by its unique structure and potential applications in various fields of research. It is identified by the CAS Number 2031268-90-1 and has a molecular weight of 228.12 g/mol. The compound features a naphthalene ring substituted with a chlorine atom and an amine functional group, which contributes to its chemical properties and reactivity.
The compound can be sourced from various chemical suppliers and databases, including PubChem, where it is cataloged with detailed information regarding its structure and properties.
This compound falls under the category of organic compounds, specifically aromatic amines, due to the presence of the naphthalene moiety and the amine group. Its classification is essential for understanding its reactivity and potential applications in medicinal chemistry and materials science.
The synthesis of (7-Chloronaphthalen-2-yl)methanamine hydrochloride typically involves several steps:
The synthesis may utilize solvents such as ethanol or toluene and may require specific conditions such as temperature control and pH adjustments to ensure optimal yields. Advanced techniques such as microwave-assisted synthesis or catalytic methods can also enhance efficiency .
The molecular structure of (7-Chloronaphthalen-2-yl)methanamine hydrochloride can be represented by several structural formulas:
1S/C11H10ClN.ClH/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11;/h1-6H,7,13H2;1H
C1=CC(=CC2=C1C=CC(=C2)Cl)CN.Cl
These notations provide a compact representation of the compound’s structure, indicating the arrangement of atoms and functional groups.
The molecular formula is , reflecting the presence of carbon, hydrogen, chlorine, and nitrogen atoms in its structure. The compound's melting point, solubility, and other physical properties are critical for its application in various fields.
The chemical reactivity of (7-Chloronaphthalen-2-yl)methanamine hydrochloride can be explored through various reactions:
Understanding these reactions requires knowledge of reaction mechanisms, including stability considerations for intermediates formed during these processes .
The mechanism of action for (7-Chloronaphthalen-2-yl)methanamine hydrochloride is primarily influenced by its interaction with biological targets:
Quantitative data on binding affinities and efficacy in biological assays are crucial for understanding its potential therapeutic uses .
Relevant data includes solubility metrics (e.g., ) and lipophilicity values (e.g., log P values) that inform about absorption characteristics .
(7-Chloronaphthalen-2-yl)methanamine hydrochloride has several scientific uses:
These applications highlight the compound's versatility across different scientific domains .
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9